rac-Clopidogrel-MP Endo Derivative-13C,d3
CAS No.: 1346597-76-9
Cat. No.: VC0121525
Molecular Formula: C25H26ClNO6S
Molecular Weight: 508.005
* For research use only. Not for human or veterinary use.

CAS No. | 1346597-76-9 |
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Molecular Formula | C25H26ClNO6S |
Molecular Weight | 508.005 |
IUPAC Name | 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid |
Standard InChI | InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 |
Standard InChI Key | BNGUEGYOTLVBPU-KQORAOOSSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O |
Chemical Identity and Structure
rac-Clopidogrel-MP Endo Derivative-13C,d3 is a stable isotope-labeled compound characterized by specific chemical identifiers and structural features. The compound is specifically labeled with carbon-13 and deuterium, making it valuable for various scientific research applications.
Basic Chemical Information
Property | Value |
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CAS Number | 1346597-76-9 |
Molecular Formula | C24^13CH23D3ClNO6S |
Molecular Weight | 508.01 g/mol |
IUPAC Name | 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(^13C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid |
Standard InChI | InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 |
Standard InChIKey | BNGUEGYOTLVBPU-KQORAOOSSA-N |
Structural Characteristics
The compound is a derivative of clopidogrel with specific isotopic labeling:
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Contains a carbon-13 isotope (^13C) in the methoxy group attached to the phenyl ring
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Three deuterium atoms (D3) replace the hydrogen atoms in the same methoxy group
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Maintains the core structure of clopidogrel including the chlorophenyl group, thioether linkage, and piperidine ring system
This specific isotopic labeling pattern creates a distinctive molecular signature that enables precise tracking through various analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physical and Chemical Properties
Understanding the physical and chemical properties of rac-Clopidogrel-MP Endo Derivative-13C,d3 is essential for its proper handling and application in research settings.
Physical Properties
Property | Characteristics |
---|---|
Physical Appearance | Yellow to orange solid |
Solubility | Soluble in chloroform and methanol |
Stability | Stable at room temperature for shipping |
Chemical Reactivity
As a derivative of clopidogrel, this compound likely exhibits similar chemical reactivity patterns, including:
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Susceptibility to oxidation reactions
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Potential for hydrolysis of the ester group
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Reactivity at the sulfur atom
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Stability influenced by pH and temperature
The deuterium labeling may slightly alter reaction rates due to the kinetic isotope effect, which can be valuable for mechanistic studies of drug metabolism.
Synthesis and Production
The synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3 involves specialized techniques to incorporate isotopic labels at specific positions.
Synthetic Routes
The synthesis typically involves:
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Preparation of isotopically labeled starting materials containing carbon-13 and deuterium
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Multi-step chemical reactions to incorporate these labeled components into the clopidogrel structure
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Purification techniques to ensure high isotopic purity and chemical purity
The process requires precise control of reaction conditions to maintain the integrity of the isotopic labels and avoid scrambling or dilution of the isotopic enrichment.
Production Considerations
Industrial production of this compound presents several challenges:
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Requires high-purity isotopically labeled precursors
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Necessitates specialized equipment and expertise
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Involves multiple quality control steps to verify isotopic enrichment
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Typically produced in limited quantities due to specialized applications and high cost
Research Applications
rac-Clopidogrel-MP Endo Derivative-13C,d3 serves as a valuable research tool across multiple scientific disciplines. Its applications span from basic pharmaceutical sciences to clinical research.
Pharmacokinetic Studies
This derivative is extensively used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of clopidogrel in biological systems. The isotopic labels enhance the sensitivity and resolution of analytical techniques, allowing for precise tracking of the compound's fate in the body.
Key applications include:
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Determination of bioavailability and bioequivalence
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Assessment of tissue distribution patterns
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Evaluation of drug clearance mechanisms
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Investigation of potential drug-drug interactions
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Analysis of inter-individual variability in drug handling
Drug Metabolism Research
The compound aids in identifying metabolic pathways and potential metabolites of clopidogrel, which is crucial for understanding drug efficacy and safety profiles.
Specific applications include:
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Identification and quantification of metabolites
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Determination of metabolic pathways and reaction sequences
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Assessment of the role of specific enzymes (particularly CYP2C19) in metabolism
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Evaluation of genetic influences on drug metabolism
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Investigation of metabolic drug-drug interactions
Analytical Method Development
The unique isotopic signature of rac-Clopidogrel-MP Endo Derivative-13C,d3 makes it valuable for developing and validating analytical methods:
Analytical Technique | Application |
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LC-MS/MS | Improved specificity and sensitivity in quantitative analysis |
NMR Spectroscopy | Enhanced structural characterization and metabolite identification |
Stable Isotope Dilution Analysis | Accurate quantification in complex biological matrices |
Nuclear Magnetic Resonance Studies
The isotopic labels significantly enhance NMR studies by:
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Providing specific reporter signals for the labeled positions
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Improving sensitivity through the carbon-13 label
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Enabling the tracking of specific structural fragments during metabolism
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Facilitating detailed structural elucidation of metabolites
Mechanism of Action Studies
As a derivative of clopidogrel, understanding the mechanism of action provides context for research applications.
Metabolic Activation Pathway
The metabolic activation involves:
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Oxidation by cytochrome P450 enzymes (particularly CYP2C19)
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Formation of intermediate metabolites
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Generation of the active thiol metabolite
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Interaction with the target receptor
The isotopic labels in rac-Clopidogrel-MP Endo Derivative-13C,d3 enable researchers to monitor these transformations with high specificity and sensitivity.
Comparative Analysis with Related Compounds
Understanding how rac-Clopidogrel-MP Endo Derivative-13C,d3 relates to other similar compounds provides context for its applications and limitations.
Comparison with Clopidogrel
Aspect | Clopidogrel | rac-Clopidogrel-MP Endo Derivative-13C,d3 |
---|---|---|
Primary Use | Clinical (antiplatelet therapy) | Research (tracer studies) |
Mechanism of Action | P2Y12 receptor inhibition | Same as clopidogrel |
Metabolic Activation | Required | Required |
Isotopic Composition | Natural abundance | Contains ^13C and D3 labels |
Analytical Detection | Standard methods | Enhanced sensitivity in MS and NMR |
Cost | Relatively low | Significantly higher due to isotopic labeling |
Comparison with Other Derivatives
Several related compounds serve complementary research purposes:
Compound | CAS Number | Key Distinction | Primary Application |
---|---|---|---|
rac-Clopidogrel-MP Endo Derivative | 1346598-12-6 | Non-labeled version | Reference standard, general studies |
cis-Clopidogrel-MP derivative-13C,d3 | (Not specified) | Different stereochemistry | Stereochemical studies |
Each derivative offers specific advantages depending on the research question being addressed .
Supplier | Product Number | Quantity | Price (USD) |
---|---|---|---|
TRC | C587282 | 10mg | $1,585 |
USBiological | 006999 | 1mg | $531 |
The relatively high cost reflects the specialized nature of the compound and the expenses associated with isotopic labeling .
Current Research Findings
Recent studies utilizing rac-Clopidogrel-MP Endo Derivative-13C,d3 have advanced our understanding of clopidogrel's pharmacology.
Pharmacokinetic Insights
Research has provided valuable insights into:
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The correlation between active metabolite concentration and platelet aggregation inhibition
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Stability characteristics of the active metabolites in various biological matrices
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Factors affecting inter-individual variability in drug response
Genetic Factors
Studies have elucidated the impact of genetic polymorphisms:
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CYP2C19 genetic variants significantly affect clopidogrel metabolism
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Variants like CYP2C19*2 lead to reduced formation of active metabolites
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Genetic screening can predict therapeutic outcomes in patients prescribed clopidogrel
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